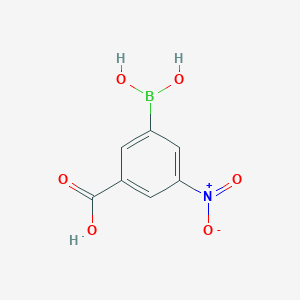
3-Carboxy-5-nitrophenylboronic acid
Vue d'ensemble
Description
3-Carboxy-5-nitrophenylboronic acid (3-CNPBA) is a synthetic boronic acid derivative that has been used in various scientific research applications. It is a versatile compound that has a wide range of uses in different fields of research, such as organic synthesis, biochemistry, and drug discovery. 3-CNPBA has unique properties that make it attractive for use in laboratory experiments.
Mécanisme D'action
Target of Action
3-Carboxy-5-nitrophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is used in. For example, it can be used in the Suzuki-Miyaura cross-coupling reaction to form biaryl derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, it forms a carbon-carbon bond with aryl and heteroaryl halides . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For instance, in the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of biaryl derivatives . It can also be used for the immobilization of glucose oxidase and acetylcholinesterase on boronic acid-activated silica surfaces .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical reactions it participates in are carried out, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst .
Safety and Hazards
Orientations Futures
3-Carboxy-5-nitrophenylboronic acid shows promise in the field of drug delivery. Its ability to form shell-crosslinked micelles based on amphiphilic dextran-block-polylactide (Dex-b-PLA) has been used for efficient intracellular drug deliveries . This suggests that it could be a favorable platform as a drug delivery system for cancer therapy .
Analyse Biochimique
Biochemical Properties
3-Carboxy-5-nitrophenylboronic acid interacts with various biomolecules in biochemical reactions. For instance, it can be used to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides . This involves the formation of a carbon-carbon bond, indicating that this compound can interact with enzymes and proteins that facilitate this process .
Cellular Effects
It has been shown that the fluorescence responses of this compound-modified purified carbon nanotubes (CNTs) can be used to effectively measure glucose in a concentration range from 0.01 mM to 0.50 mM . This suggests that this compound may influence cell function by interacting with glucose metabolism pathways .
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, which involve the formation of a carbon-carbon bond . This suggests that it may exert its effects at the molecular level by interacting with enzymes that facilitate this process .
Propriétés
IUPAC Name |
3-borono-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFCLWDGNHGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378365 | |
| Record name | 3-Carboxy-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101084-81-5 | |
| Record name | 3-Carboxy-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



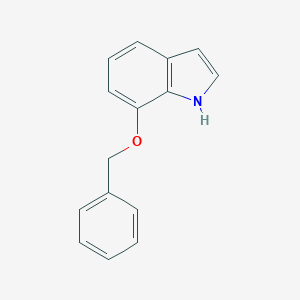

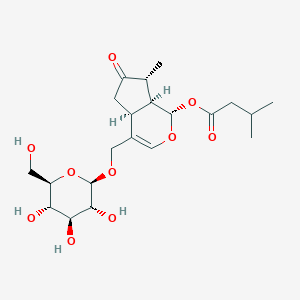
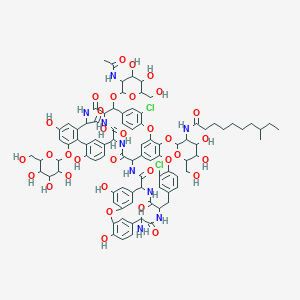
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
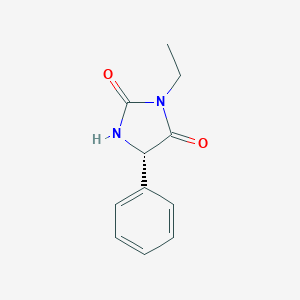
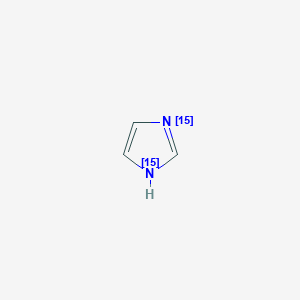
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)


